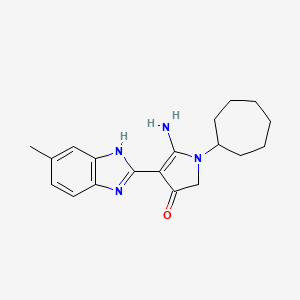
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cycloheptyl group introduction: The cycloheptyl group can be introduced through a nucleophilic substitution reaction.
Pyrrolone ring formation: The pyrrolone ring can be synthesized via a cyclization reaction involving an appropriate precursor.
Amino group introduction: The amino group can be introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the amino group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
5-amino-1-cycloheptyl-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Similar structure but without the methyl group.
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the 6-methyl group on the benzimidazole ring and the specific positioning of the carbonyl group in the pyrrolone ring make 5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one unique. These structural features may confer distinct chemical and biological properties, such as increased stability, altered reactivity, or enhanced biological activity.
属性
IUPAC Name |
5-amino-1-cycloheptyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-8-9-14-15(10-12)22-19(21-14)17-16(24)11-23(18(17)20)13-6-4-2-3-5-7-13/h8-10,13H,2-7,11,20H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBINPFGDZAGQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCC4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenylethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B7751437.png)
![5-HYDROXY-2-METHYL-N-PHENYL-4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}METHYL)-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751443.png)
![4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(2,4-DIMETHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751449.png)
![N-BENZYL-4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751450.png)
![4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751457.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B7751461.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B7751468.png)
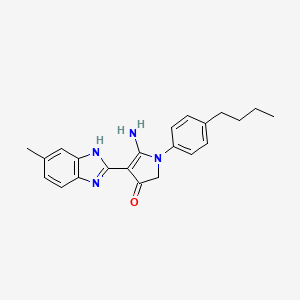
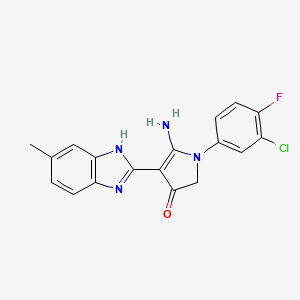
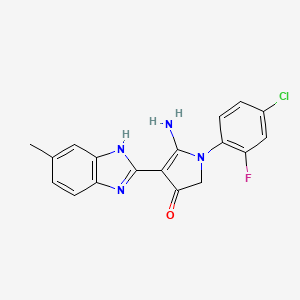
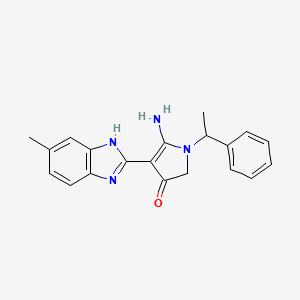
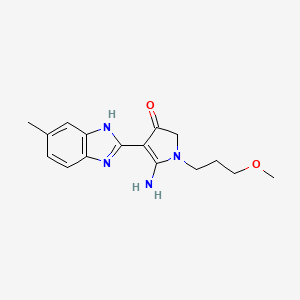
![ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751528.png)
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-4-methylbenzoic acid](/img/structure/B7751536.png)
